An In-Depth Technical Guide to Ethyl 2-hydroxyhexanoate: Chemical Properties and Structure
An In-Depth Technical Guide to Ethyl 2-hydroxyhexanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxyhexanoate, also known as ethyl 2-hydroxycaproate, is an alpha-hydroxy ester that has garnered interest in various scientific and industrial fields. Its unique combination of a hydroxyl group and an ester functional group on a six-carbon chain makes it a valuable chiral building block in organic synthesis and a sought-after ingredient in the flavor and fragrance industry.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Ethyl 2-hydroxyhexanoate, with a particular focus on its relevance to researchers and professionals in drug development.
Molecular Structure and Identification
Ethyl 2-hydroxyhexanoate is a chiral molecule due to the presence of a stereocenter at the C2 position. The structure consists of a hexanoyl backbone with a hydroxyl group at the alpha-position and an ethyl ester at the carboxyl group.
// Atom nodes C1 [label="C", pos="0,0!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O1 [label="O", pos="0.5,-0.866!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="-0.5,-0.866!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.5,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; H_alpha [label="H", pos="-1.8,0.5!"]; O_alpha [label="O", pos="-2,-0.866!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; H_hydroxyl [label="H", pos="-2.3,-1.3!"]; C3 [label="C", pos="-2.5,0.866!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; H3_1 [label="H", pos="-2.8,1.3!"]; H3_2 [label="H", pos="-2.2,1.3!"]; C4 [label="C", pos="-3.5,-0!"]; H4_1 [label="H", pos="-3.8,0.5!"]; H4_2 [label="H", pos="-3.2,0.5!"]; C5 [label="C", pos="-4.5,0.866!"]; H5_1 [label="H", pos="-4.8,1.3!"]; H5_2 [label="H", pos="-4.2,1.3!"]; C6 [label="C", pos="-5.5,-0!"]; H6_1 [label="H", pos="-5.8,0.5!"]; H6_2 [label="H", pos="-5.2,0.5!"]; H6_3 [label="H", pos="-5.5,-0.5!"]; C_ethyl1 [label="C", pos="1.5,-1.732!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; H_ethyl1_1 [label="H", pos="1.8,-2.2!"]; H_ethyl1_2 [label="H", pos="1.2,-2.2!"]; C_ethyl2 [label="C", pos="2.5,-0.866!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; H_ethyl2_1 [label="H", pos="2.8,-0.4!"]; H_ethyl2_2 [label="H", pos="2.2,-0.4!"]; H_ethyl2_3 [label="H", pos="2.8,-1.3!"];
// Bonds C1 -- O1; C1 -- O2; C1 -- C2; C2 -- H_alpha; C2 -- O_alpha; O_alpha -- H_hydroxyl; C2 -- C3; C3 -- H3_1; C3 -- H3_2; C3 -- C4; C4 -- H4_1; C4 -- H4_2; C4 -- C5; C5 -- H5_1; C5 -- H5_2; C5 -- C6; C6 -- H6_1; C6 -- H6_2; C6 -- H6_3; O1 -- C_ethyl1; C_ethyl1 -- H_ethyl1_1; C_ethyl1 -- H_ethyl1_2; C_ethyl1 -- C_ethyl2; C_ethyl2 -- H_ethyl2_1; C_ethyl2 -- H_ethyl2_2; C_ethyl2 -- H_ethyl2_3;
} Caption: Molecular structure of Ethyl 2-hydroxyhexanoate.
| Identifier | Value |
| IUPAC Name | Ethyl 2-hydroxyhexanoate |
| Synonyms | Ethyl 2-hydroxycaproate, Ethyl (±)-2-hydroxycaproate |
| CAS Number | 52089-55-1 |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Chirality | Chiral at C2 |
Physicochemical Properties
Ethyl 2-hydroxyhexanoate is a colorless liquid at room temperature with a characteristic fruity odor.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless clear liquid | [1] |
| Odor | Fruity, green | [1] |
| Boiling Point | 80-83 °C at 11 mmHg; 195 °C at 760 mmHg | [1] |
| Specific Gravity | 0.967 g/cm³ at 25 °C | [1] |
| Refractive Index | 1.424 at 20 °C | [1] |
| Flash Point | 97.78 °C | [1] |
| Solubility | Soluble in alcohol, insoluble in water | [1] |
Stereochemistry
The presence of a chiral center at the second carbon atom (C2) means that Ethyl 2-hydroxyhexanoate can exist as two enantiomers: (S)-ethyl 2-hydroxyhexanoate and (R)-ethyl 2-hydroxyhexanoate. The stereochemistry of this molecule is of paramount importance, particularly in the context of drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms of such chiral building blocks is a critical aspect of modern pharmaceutical research.[2][3][4][]
Synthesis of Ethyl 2-hydroxyhexanoate
A common and effective method for the synthesis of Ethyl 2-hydroxyhexanoate is the reduction of its corresponding keto-ester, ethyl 2-oxohexanoate. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of Ethyl 2-oxohexanoate
The following is a representative protocol for the synthesis of Ethyl 2-hydroxyhexanoate via the reduction of ethyl 2-oxohexanoate using sodium borohydride. This procedure is adapted from standard protocols for the reduction of ketones.[6][7][8]
Materials:
-
Ethyl 2-oxohexanoate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 2-oxohexanoate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude Ethyl 2-hydroxyhexanoate can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Data and Structural Elucidation
The structure of Ethyl 2-hydroxyhexanoate can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of Ethyl 2-hydroxyhexanoate is expected to show distinct signals for each of the non-equivalent protons in the molecule.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl ester) | 1.25 | Triplet | 3H |
| -CH₂- (butyl chain) | 1.3-1.5 | Multiplet | 4H |
| -CH₂- (adjacent to chiral center) | 1.6-1.8 | Multiplet | 2H |
| -CH(OH)- | 4.1 | Triplet | 1H |
| -OCH₂- (ethyl ester) | 4.2 | Quartet | 2H |
| -OH | Variable | Singlet (broad) | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| -CH₃ (ethyl ester) | 14 |
| -CH₃ (butyl chain) | 14 |
| -CH₂- (butyl chain) | 22, 27 |
| -CH₂- (adjacent to chiral center) | 34 |
| -OCH₂- (ethyl ester) | 61 |
| -CH(OH)- | 70 |
| C=O (ester) | 175 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and ester functional groups.[9][10][11]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (alkane) | 2960-2850 |
| C=O (ester) | 1735-1750 |
| C-O (ester) | 1250-1000 |
Mass Spectrometry
The mass spectrum of Ethyl 2-hydroxyhexanoate will show a molecular ion peak and characteristic fragmentation patterns.[12][13]
| m/z | Proposed Fragment |
| 160 | [M]⁺ |
| 115 | [M - OCH₂CH₃]⁺ |
| 87 | [M - CH₂CH₂CH₂CH₃]⁺ |
| 73 | [COOCH₂CH₃]⁺ |
Applications in Drug Development and Research
Alpha-hydroxy esters, such as Ethyl 2-hydroxyhexanoate, are valuable chiral building blocks in the synthesis of more complex and biologically active molecules.[2][3][4][] Their bifunctional nature allows for a variety of chemical transformations at both the hydroxyl and ester groups.
The chirality of Ethyl 2-hydroxyhexanoate is a key feature for its application in drug development. The synthesis of single-enantiomer drugs is crucial as different enantiomers can have vastly different pharmacological activities and metabolic fates.[2][3] Enantiomerically pure Ethyl 2-hydroxyhexanoate can serve as a starting material for the stereoselective synthesis of drug candidates, ensuring that the final product has the desired therapeutic effect and minimal side effects.
While specific studies on the direct biological activity of Ethyl 2-hydroxyhexanoate are limited, the broader class of alpha-hydroxy acids (AHAs) has been extensively studied for their effects on the skin and are widely used in dermatological and cosmetic formulations.[14] Further research into the biological properties of Ethyl 2-hydroxyhexanoate and its derivatives could reveal novel therapeutic applications. For instance, studies on the glucuronidation of the related 2-ethylhexanoic acid have been conducted to understand its metabolism, which is a critical aspect of drug development.[15]
Conclusion
Ethyl 2-hydroxyhexanoate is a versatile chiral molecule with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis via the reduction of the corresponding keto-ester is a straightforward and efficient process. While it is widely recognized for its use in the flavor and fragrance industry, its potential as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules presents a significant area for future research and development. This guide provides a solid foundation of technical information for scientists and researchers looking to explore the potential of Ethyl 2-hydroxyhexanoate in their work.
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